molecular formula C2H6LiO3 B6343388 Lithium acetate hydrate, Puratronic®;  99.998% (metals basis) CAS No. 116277-84-0

Lithium acetate hydrate, Puratronic®; 99.998% (metals basis)

Cat. No. B6343388
CAS RN: 116277-84-0
M. Wt: 85.0 g/mol
InChI Key: YFPVNEIXAAIIPY-UHFFFAOYSA-N
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Description

Lithium acetate hydrate, Puratronic®; 99.998% (metals basis) is a chemical compound used in a variety of laboratory experiments and scientific research. It is a white crystalline powder with a melting point of 116-118°C and a molecular weight of 95.98 g/mol. It is soluble in water and ethanol, and is relatively stable under normal conditions. It has many applications in the fields of biochemistry, physiology, and organic chemistry.

Scientific Research Applications

Coordination Polymers and Structural Studies

Lithium acetate hydrate is a key compound in the formation of various coordination polymers. Research has unveiled not only the well-characterized lithium acetate dihydrate but also novel polymorphs and hydrates of lithium acetate. These new compounds exhibit three-dimensional coordination polymers, differing significantly from the one-dimensional structure of the dihydrate form. This discovery is crucial for understanding the structural versatility and potential applications of lithium acetate hydrate in material science and coordination chemistry. The investigation involved comprehensive methods including single crystal and powder X-ray diffraction, differential scanning calorimetry, thermogravimetric analysis, and infrared spectroscopy, providing a detailed insight into the compounds' structures and stabilities (Casado et al., 2011).

Enhancing Yeast Transformation Efficiency

In the field of molecular biology, lithium acetate hydrate plays a crucial role in the transformation of Saccharomyces cerevisiae, a type of yeast. The lithium acetate (LiOAc) method, while known for its simplicity and speed, typically results in lower transformation efficiency compared to other protocols. However, the inclusion of dimethyl sulfoxide (DMSO) has been shown to significantly enhance the transformation efficiency. This DMSO-modified version of the LiOAc method represents a valuable tool for genetic studies and biotechnological applications involving yeast, offering a balance between ease of use and efficiency (Hill, Donald, & Griffiths, 1991).

Mechanism of Action

Target of Action

Lithium acetate hydrate primarily targets enzymes and neurotransmitter receptors in the body . It is known to interact with glycogen synthase kinase 3 , inositol phosphatases , and glutamate receptors . These targets play crucial roles in various biochemical pathways, contributing to the compound’s mood-stabilizing effects .

Mode of Action

The lithium ion (Li+) in lithium acetate hydrate can easily displace other ions like K+, Na+, and even Ca+2, despite its greater charge . This allows it to occupy the sites of several critical neuronal enzymes and neurotransmitter receptors . The compound is also believed to have a chaotropic effect, denaturing DNA, RNA, and proteins .

Biochemical Pathways

Lithium acetate hydrate affects several biochemical pathways. For instance, it increases basal levels of adenylate cyclase (AC) and cyclic adenosine monophosphate (cAMP) by inhibiting the G inhibitory protein . Once cells are stimulated, lithium transfers stability to the signaling system by reducing Gs activity . Thus, lithium modulates cAMP and AC activity to avoid large fluctuations .

Pharmacokinetics

The pharmacokinetics of lithium is linear within the dose regimen used in clinical practice . Given lithium’s extremely narrow therapeutic window, therapeutic drug monitoring to determine lithium blood concentrations remains a key component of clinical surveillance .

Result of Action

The molecular and cellular effects of lithium acetate hydrate’s action are diverse. It is known to permeabilize the cell wall of yeast for use in DNA transformation . In humans, it is used as a mood stabilizer, counteracting both mania and depression . Its action on various enzymes and neurotransmitter receptors contributes to these effects .

Action Environment

The action, efficacy, and stability of lithium acetate hydrate can be influenced by various environmental factors. For instance, its solubility in water is 29 g/100 mL at 20°C , which can affect its bioavailability. Moreover, factors such as age, body weight, renal function, and drug-drug interactions can cause variability in its pharmacokinetics , thereby affecting its action and efficacy.

properties

InChI

InChI=1S/C2H4O2.Li.H2O/c1-2(3)4;;/h1H3,(H,3,4);;1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFPVNEIXAAIIPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li].CC(=O)O.O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6LiO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

116277-84-0
Details Compound: Acetic acid, lithium salt, hydrate
Record name Acetic acid, lithium salt, hydrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=116277-84-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Weight

85.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6108-17-4
Record name Lithium acetate dihydrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6108-17-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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